Acetic acid;7-methylnonan-1-ol
Description
Overview of Branched-Chain Esters in Contemporary Chemical Research
Branched-chain esters are a significant class of organic compounds that garner considerable attention in modern chemical research. These molecules, characterized by a non-linear alkyl or acyl chain, exhibit unique physical and chemical properties compared to their straight-chain counterparts. This structural variation influences their volatility, viscosity, and solubility, making them valuable in a wide range of applications.
In the fragrance and flavor industry, branched-chain esters are prized for their complex and often fruity or floral scents. atamanchemicals.com Their non-linear structure can lead to a more nuanced and persistent aroma profile. Furthermore, they are integral to the study of chemical communication in insects, where many serve as pheromones that mediate social behaviors such as mating and aggregation. gerli.comrsc.orgwikipedia.org The specific branching pattern and stereochemistry of these esters are often crucial for their biological activity, providing a rich field for stereoselective synthesis and structure-activity relationship studies. rsc.org
Research into branched-chain esters also extends to their use as precursors for plasticizers, particularly for polymers like polyvinyl chloride (PVC). Their molecular structure can disrupt polymer intermolecular forces, enhancing flexibility and processability. Additionally, some studies have explored the potential antimicrobial properties of certain esters, although more research is needed in this area.
The Significance of 7-Methylnonyl Acetate (B1210297) within Branched Ester Chemistry
7-Methylnonyl acetate, an ester derived from 7-methylnonan-1-ol (B1352645) and acetic acid, holds particular significance within the field of branched-chain ester chemistry, primarily due to its role as a pheromone component in various insect species. sfu.ca Its specific structure, featuring a methyl branch at the 7-position of a nine-carbon alcohol chain, is critical for its biological function in insect communication. rsc.org The study of such compounds is vital for understanding the chemical ecology of insects and for developing environmentally benign pest management strategies. wikipedia.orgmdpi.com
The synthesis of 7-methylnonyl acetate and its analogs presents interesting challenges and opportunities in organic synthesis, particularly in achieving the correct stereochemistry of the branched chain, which can be crucial for its activity as a pheromone. This makes it a valuable target for the development of new synthetic methodologies.
Beyond its role in chemical ecology, 7-methylnonyl acetate serves as a model compound for investigating the structure-property relationships of branched-chain esters. Its physical properties, such as its boiling point and density, are influenced by its branched structure. nih.govsmolecule.com
Historical Development and Theoretical Foundations of Esterification Pertaining to Branched Alcohols
The formation of esters through the reaction of a carboxylic acid and an alcohol, known as esterification, is a fundamental reaction in organic chemistry. The historical development of this reaction dates back to the 19th century. One of the earliest and most well-known methods is the Fischer esterification, which involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. britannica.com This reaction is reversible, and the position of the equilibrium is a key consideration. masterorganicchemistry.comchemguide.co.uk
The theoretical foundation of esterification lies in the principles of nucleophilic acyl substitution. The reaction mechanism typically involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comcerritos.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.compearson.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83375-80-8 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
acetic acid;7-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
DYLKDSJFGYBFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCO.CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methylnonyl Acetate and Analogous Branched Esters
Biocatalytic Pathways to Branched-Chain Esters
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly lipases, are widely employed for the synthesis of esters due to their ability to function under mild conditions and their high specificity, which can reduce the formation of byproducts. mdpi.comcsic.es
Enzymatic Esterification: Lipase-Catalyzed Reactions, including Novozym® 435
Enzymatic esterification is a prominent biocatalytic method for producing branched-chain esters. Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose. mdpi.com Their natural function is the hydrolysis of triglycerides, but they can effectively catalyze esterification reactions in non-aqueous or low-water environments. mdpi.comakjournals.com
Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica on a macroporous acrylic resin, is a widely utilized commercial biocatalyst. csic.esmdpi.com Its popularity stems from its high activity, stability, and broad substrate specificity, making it suitable for the synthesis of various esters, including those with branched chains. csic.esmdpi.comresearchgate.net The immobilization of the enzyme enhances its stability and allows for easier separation from the reaction mixture and subsequent reuse. csic.esmdpi.com Studies have demonstrated the successful use of Novozym® 435 in the synthesis of a variety of esters, achieving high conversion rates. researchgate.netmdpi.comutm.my For instance, in the synthesis of nonyl caprylate, a conversion of over 90% was achieved. utm.my
Optimization of Biocatalytic Process Parameters: Temperature, Substrate Molar Ratios, and Enzyme Reusability
The efficiency of biocatalytic esterification is significantly influenced by several process parameters. Optimizing these parameters is crucial for maximizing ester yield and ensuring the economic viability of the process.
Temperature: Temperature affects both the reaction rate and the stability of the lipase. While higher temperatures generally increase the reaction rate, they can also lead to enzyme deactivation. mdpi.comnih.gov The optimal temperature for Novozym® 435 is typically in the range of 40-80°C, depending on the specific substrates and reaction system. mdpi.commdpi.comutm.my For example, the synthesis of nonyl caprylate was optimized at 40°C, while the synthesis of neopentyl glycol dilaurate using Novozym® 435 showed optimal performance at 80°C. mdpi.comutm.my
Substrate Molar Ratios: The molar ratio of the alcohol to the acyl donor (in this case, acetic acid or an equivalent) can significantly impact the equilibrium of the reversible esterification reaction. Using an excess of one of the substrates can shift the equilibrium towards the product side, thereby increasing the ester yield. jove.comjove.com The optimal molar ratio varies depending on the specific reaction. For instance, in the synthesis of n-propyl acetate (B1210297) using a pulsed electric field, a 1:1 molar ratio was found to be optimal, whereas for the enzymatic synthesis, a 2:1 ratio of acid to alcohol was more efficient. researchgate.net
Table 1: Optimization of Biocatalytic Synthesis of Branched-Chain Esters
| Parameter | Optimal Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 40-80 °C | Influences reaction rate and enzyme stability. mdpi.commdpi.comutm.mynih.gov |
| Substrate Molar Ratio | Varies (e.g., 1:1 to 1:7) | Shifts reaction equilibrium to favor product formation. mdpi.comjove.comjove.comresearchgate.net |
| Enzyme Reusability | Multiple cycles | Reduces overall process cost. mdpi.commdpi.com |
Solvent-Free Reaction Media in Biocatalytic Synthesis
Performing biocatalytic esterification in a solvent-free system is an increasingly popular "green" approach. mdpi.comutm.myrsc.org Eliminating organic solvents reduces environmental impact, simplifies downstream processing, and can increase the concentration of reactants, potentially leading to higher reaction rates. mdpi.comnih.gov The synthesis of various esters, including nonyl caprylate and neopentyl glycol dilaurate, has been successfully demonstrated in solvent-free media using immobilized lipases. mdpi.comutm.my This approach aligns with the principles of green chemistry by minimizing waste and the use of hazardous substances. rsc.org
Chemo-Catalytic Routes for the Synthesis of 7-Methylnonyl Acetate
Chemo-catalysis offers alternative pathways for the synthesis of esters, often characterized by faster reaction rates and the use of more robust catalysts.
Acid-Catalyzed Esterification (Fischer Esterification): Mechanistic and Catalytic Considerations
Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. jove.combyjus.commasterorganicchemistry.com
The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.com It involves the following key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack. byjus.comlibretexts.org
Nucleophilic attack of the alcohol on the protonated carbonyl carbon. byjus.commasterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of a water molecule to form a protonated ester. byjus.commasterorganicchemistry.com
Deprotonation to yield the final ester product. byjus.comlibretexts.org
To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. jove.comjove.combyjus.com
Emerging Catalytic Systems for Branched Alcohol Esterification (e.g., Pulsed Electric Field, Manganese(III) Acetate)
Research into novel catalytic systems aims to improve the efficiency and sustainability of esterification reactions.
Pulsed Electric Field (PEF): The application of a pulsed electric field is an emerging, non-thermal technology that has been shown to enhance esterification reactions. ubbcluj.roresearchgate.net PEF can accelerate the reaction rate and, in some cases, increase the yield of the ester. ubbcluj.rofrontiersin.orgnih.gov Studies have shown that PEF can be more effective than enzymatic synthesis for certain esters, although its effectiveness can be influenced by the molecular structure of the alcohol, with branched-chain alcohols potentially showing lower conversion rates. researchgate.netubbcluj.ro The technology is considered a "green" method as it can reduce the need for catalysts and high temperatures. ubbcluj.ro
Manganese(III) Acetate: Manganese(III) acetate is a versatile oxidizing agent that can also catalyze various organic reactions, including the formation of lactones and other cyclic compounds. mdpi.comacs.orgnih.gov It can be used to generate radicals from acetic acid, which can then react with alkenes. mdpi.comacs.org While its primary application is in oxidative cyclizations, its ability to activate carboxylic acids suggests potential for its use in esterification reactions, possibly through a radical-mediated pathway. Further research is needed to fully explore its utility in the direct esterification of branched alcohols like 7-methylnonan-1-ol (B1352645).
Table 2: Comparison of Emerging Catalytic Systems
| Catalytic System | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Pulsed Electric Field (PEF) | Non-thermal, field-induced molecular effects | "Green" technology, can enhance reaction rates. ubbcluj.rofrontiersin.org | Effectiveness may vary with substrate structure. researchgate.netubbcluj.ro |
| Manganese(III) Acetate | Oxidative radical formation | Versatile reagent for C-C bond formation. mdpi.comnih.gov | Primarily used for cyclizations; direct esterification application needs more research. |
Strategies for Driving Esterification Equilibrium and Enhancing Conversion, including Reagent Excess
The formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is a reversible reaction that reaches a state of equilibrium. jove.commasterorganicchemistry.com For unhindered reactants, a simple 1:1 molar ratio of alcohol to carboxylic acid typically results in an equilibrium mixture containing about 70% ester, which is often an unacceptable yield for synthetic purposes. jove.comumass.edu To enhance the conversion to the desired ester, strategies are employed to shift the equilibrium position toward the products, a concept governed by Le Chatelier's Principle. jove.comucla.edu
One of the most common and straightforward strategies is the use of a large excess of one of the reactants. masterorganicchemistry.comquora.com By increasing the concentration of either the alcohol or the carboxylic acid, the equilibrium shifts to consume the excess reactant, thereby increasing the yield of the ester. ucla.edu For instance, using a 3:1 molar ratio of alcohol to carboxylic acid can increase the yield to around 90%. jove.comumass.edu In practice, even larger excesses, such as 10:1, are often used to push the reaction further towards completion. umass.edu This method's primary drawback is the need to separate the unreacted excess reagent from the product mixture, which can be wasteful and require additional purification steps. umass.edu
Another effective strategy is the removal of one of the products as it is formed, which continuously drives the reaction forward until the limiting reactant is consumed, potentially achieving a near 100% yield. umass.eduucla.edu Since water is a byproduct of esterification, its removal is a common tactic. umass.edu This can be accomplished using several methods:
Dehydrating Agents: A chemical dehydrating agent, such as concentrated sulfuric acid, can be used. Besides acting as a catalyst, sulfuric acid sequesters the water formed during the reaction. jove.com
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) allows for the continuous removal of water as an azeotrope. The water separates in the trap, while the solvent returns to the reaction flask. masterorganicchemistry.com
Physical Removal: Techniques like using molecular sieves, silica (B1680970) gel, or pervaporation can also effectively remove water from the reaction medium, shifting the equilibrium towards the ester product. nih.govresearchgate.net
The choice of strategy depends on factors like the cost and boiling points of the reactants and the scale of the reaction. For the synthesis of 7-methylnonyl acetate, using an excess of either acetic acid or 7-methylnonan-1-ol would be a viable approach to increase conversion.
| Strategy | Principle | Typical Yield Enhancement | Considerations |
| Reagent Excess | Le Chatelier's Principle: Increasing reactant concentration. ucla.edu | From ~70% to >90% with a 3:1 or greater excess. jove.comumass.edu | Requires separation of excess reagent; can be wasteful. umass.edu |
| Water Removal | Le Chatelier's Principle: Decreasing product concentration. ucla.edu | Can approach 100% conversion. umass.edu | Requires additional apparatus (e.g., Dean-Stark trap) or reagents (e.g., desiccants). masterorganicchemistry.comnih.gov |
| Photothermal Catalysis | Localized heating evaporates products, creating a local excess of reactants. repec.org | Reported to surpass theoretical equilibrium limits (e.g., 77% vs. 62.5%). repec.org | Requires specialized photocatalysts and equipment. |
Stereoselective Synthesis of 7-Methylnonan-1-ol Precursors
The alcohol precursor, 7-methylnonan-1-ol, contains a chiral center at the C7 position. The synthesis of a specific stereoisomer (enantiomer) of this alcohol requires advanced stereoselective methods. Such methods are crucial when the biological or material properties of the final ester are dependent on its specific three-dimensional structure.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or enzymes that create a chiral environment for the reaction.
Catalytic Asymmetric Reduction: A common approach to chiral alcohols is the asymmetric reduction of a corresponding prochiral ketone. While this is more direct for secondary alcohols, strategies exist for primary alcohols. For instance, a prochiral precursor can be designed and reduced using catalysts featuring chiral ligands (e.g., those based on BINAP or JOSIPHOS) in combination with a hydride source. nih.gov
Dynamic Kinetic Resolution (DKR): This powerful technique converts a racemic mixture of a starting material (like a racemic secondary alcohol that can be transformed into the target primary alcohol) entirely into a single, desired enantiomer of the product. chinesechemsoc.orgencyclopedia.pub DKR combines a rapid, catalyst-induced racemization of the starting material with a highly enantioselective, enzyme-catalyzed reaction. For example, a lipase could selectively acylate the (R)-enantiomer of an alcohol while a metal catalyst (often ruthenium-based) continuously converts the remaining (S)-enantiomer back into the (R)-form, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. encyclopedia.pubmdpi.com
Biocatalysis: Enzymes, particularly lipases and ketoreductases, are highly effective for producing enantiomerically pure alcohols. encyclopedia.pub Ketoreductases can reduce a ketone precursor to a specific alcohol enantiomer with high selectivity. Lipases can be used to resolve a racemic mixture of the alcohol or an ester derivative, selectively reacting with one enantiomer and leaving the other untouched. mdpi.com
A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to guide a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
The general process involves three main steps:
Attachment: The non-chiral substrate is covalently bonded to the chiral auxiliary.
Diastereoselective Reaction: The new compound, now with a built-in chiral director, undergoes a reaction (e.g., alkylation, reduction) that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the other, less hindered face.
Removal: The auxiliary is cleaved from the product, which now retains the desired stereochemistry. The auxiliary can often be recovered and reused. wikipedia.org
For synthesizing a branched alcohol like 7-methylnonan-1-ol, one could start with a simple achiral carboxylic acid derivative. This would be attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgacs.org An alkylation reaction would then be performed to introduce the branched methyl group with high stereocontrol. Finally, removal of the auxiliary and reduction of the carbonyl group would furnish the desired enantiomer of 7-methylnonan-1-ol. While effective, this method is stoichiometrically inefficient as it requires one equivalent of the often-expensive auxiliary. wikipedia.org
| Auxiliary Type | Example | Typical Application | Key Feature |
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | Forms a rigid chelated intermediate, providing excellent stereocontrol. |
| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, alkylation. | Highly crystalline derivatives aid in purification and stereochemical analysis. |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of amides. acs.org | Product ketone is released by simple hydrolysis, avoiding harsh reagents. |
| Sugar Derivatives | D-xylose derivative | Radical allylation reactions. scispace.com | Can be used on a polymer support for easier separation. scispace.com |
Green Chemistry Principles in the Synthesis of Branched Esters
Applying green chemistry principles to the synthesis of 7-methylnonyl acetate and other branched esters aims to reduce the environmental footprint of the chemical process. This involves maximizing efficiency, using safer materials, and minimizing waste. jove.com
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The ideal reaction has an atom economy of 100%.
For the Fischer esterification of acetic acid with 7-methylnonan-1-ol: CH₃COOH + C₁₀H₂₂O → C₁₂H₂₄O₂ + H₂O
The reaction produces water as a byproduct, meaning not all reactant atoms end up in the ester. This inherently limits the atom economy to less than 100%. In contrast, addition reactions that incorporate all reactant atoms into the product have a 100% atom economy. While Fischer esterification is not atom-economical in the strictest sense, its efficiency can be improved by ensuring high reaction yields and developing catalytic systems that are efficient and recyclable. researchgate.net
Process Mass Intensity (PMI) is another key metric that provides a more holistic view of a process's greenness. It is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. mdpi.com For branched-ester production, minimizing solvent use and simplifying purification steps are critical for lowering the PMI.
A major goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. osti.govabiosus.org
Renewable Alcohols and Acids: 7-methylnonan-1-ol and acetic acid can potentially be derived from biological sources. Branched-chain alcohols can be produced through microbial fermentation pathways. researchgate.net Acetic acid is a common product of fermentation. Fatty acids and their derivatives obtained from plant oils (e.g., oleic acid from sunflower oil) can serve as starting materials for a variety of branched structures through chemical modifications like metathesis. abiosus.orgmdpi.com
Solvent Minimization: Solvents often constitute the largest mass component in a chemical reaction and are a primary source of waste. pharmafeatures.com Therefore, reducing or eliminating their use is a key green objective.
Solvent-Free Reactions: Performing esterifications under solvent-free conditions is an ideal scenario. researchgate.netijrpr.com This can be achieved by using one of the liquid reactants in excess to also serve as the reaction medium or by using techniques like high-speed ball milling (mechanochemistry) to facilitate reactions between solid and liquid reagents at room temperature. nih.gov
Greener Solvents: When a solvent is necessary, the choice should favor those with lower environmental impact and health hazards. Traditional solvents like dichloromethane (B109758) or DMF are being replaced with greener alternatives such as acetonitrile (B52724) or 2-methyltetrahydrofuran. jove.com Biocatalytic processes often run in solvent-free systems or benign aqueous media. nih.gov
Heterogeneous Catalysts: Using solid, recyclable catalysts (such as certain zeolites or functionalized fly ash) simplifies product purification, as the catalyst can be easily filtered off, reducing the need for solvent-intensive extraction and chromatography steps. pharmafeatures.comnih.govacs.org
Mechanistic Elucidation of Esterification Reactions Involving 7 Methylnonan 1 Ol and Acetic Acid
Reaction Mechanism Pathways: Theoretical and Experimental Investigations
The formation of an ester from a carboxylic acid and an alcohol is a fundamentally reversible reaction. chemguide.co.uk The specific pathway and its efficiency are highly dependent on the reaction conditions, including the type of catalyst used.
Detailed Steps of Acid-Catalyzed Esterification (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)
The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comthermofisher.com The mechanism involves a series of equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com
The detailed steps for the acid-catalyzed esterification of 7-methylnonan-1-ol (B1352645) with acetic acid are as follows:
Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst. chemguide.co.ukmasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Addition: The lone pair of electrons on the oxygen atom of the hydroxyl group of 7-methylnonan-1-ol attacks the now more electrophilic carbonyl carbon of the protonated acetic acid. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate.
Deprotonation/Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.combyjus.com This can occur in a single step or through a series of protonation and deprotonation events involving other molecules in the mixture. chemguide.co.uk This step creates a good leaving group, water. masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. chemguide.co.ukmasterorganicchemistry.com This results in a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻ if H₂SO₄ is used) or another alcohol molecule, to yield the final ester product, 7-methylnonyl acetate (B1210297), and regenerate the acid catalyst. chemguide.co.ukmasterorganicchemistry.com
Mechanistic Insights into Biocatalytic Esterification
Biocatalytic esterification, often employing lipases, offers a greener alternative to traditional chemical methods. researchgate.net Lipases (EC 3.1.1.3) naturally catalyze the hydrolysis of esters, but by manipulating reaction conditions, such as using a non-aqueous medium, the equilibrium can be shifted towards ester synthesis. wur.nl
The generally accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.net In the context of 7-methylnonan-1-ol and acetic acid, the process involves:
Acyl-Enzyme Complex Formation: The lipase's active site, which typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp), interacts with the acetic acid. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acid to form a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a covalent acyl-enzyme complex.
Nucleophilic Attack by Alcohol: The 7-methylnonan-1-ol then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. researchgate.net
Ester Release: This leads to the formation of another tetrahedral intermediate, which then breaks down, releasing the 7-methylnonyl acetate and regenerating the free enzyme.
High concentrations of short-chain acids like acetic acid can sometimes inhibit or inactivate the lipase (B570770), presenting a challenge in these reactions. researchgate.netresearchgate.net
Computational Chemistry Approaches to Reaction Mechanisms (e.g., Density Functional Theory (DFT) Studies)
Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating reaction mechanisms at a molecular level. bohrium.comwiley.com These studies can calculate the geometries and energies of reactants, transition states, and products, offering insights into reaction pathways and activation energies. wiley.com
For the esterification of acetic acid with alcohols, DFT studies have been used to:
Investigate the formation of cyclic pre-reaction complexes and transition structures, which can facilitate the esterification process. researchgate.net
Determine the free energy of activation. For the uncatalyzed esterification of acetic acid with methanol (B129727), a free energy of activation of 36 kcal/mol has been calculated. wiley.com
Analyze the thermodynamic properties of the reaction, confirming that the esterification of glycerol (B35011) with acetic acid is thermodynamically favored and exothermic. conicet.gov.ar
These theoretical results can complement experimental data, helping to elucidate complex reaction mechanisms and guide the design of more efficient catalytic systems. bohrium.comresearchgate.net
Role of Catalyst Acidity and Redox Centers in Esterification
The acidity of the catalyst is a crucial factor in acid-catalyzed esterification. iitm.ac.in Strong Brønsted acids are effective because they can readily protonate the carboxylic acid, thereby activating it for nucleophilic attack. masterorganicchemistry.com The strength of the acid can influence the reaction rate; for instance, sulfuric acid often leads to a higher reaction rate compared to hydrochloric acid in certain esterifications. e3s-conferences.org
In solid acid catalysts like sulfated zirconia, the catalytic activity is strongly linked to the acid strength. mdpi.com Optimum activity is often associated with a specific surface concentration of sulfate (B86663) species, which provide strong Brønsted acid sites. mdpi.com The table below shows the relationship between sulfur loading and catalytic activity for the esterification of propanoic acid.
| Catalyst | Sulfur Loading (wt%) | Propanoic Acid Conversion (%) | Initial Rate (mmol·g⁻¹·h⁻¹) |
| SZ-0.5 | 0.5 | 60 | 15 |
| SZ-1.0 | 1.0 | 75 | 25 |
| SZ-1.7 | 1.7 | 85 | 35 |
| SZ-2.0 | 2.0 | 80 | 30 |
| SZ-2.5 | 2.5 | 70 | 22 |
| Data derived from a study on sulfated zirconia catalysts for propanoic acid esterification, illustrating a volcano-type relationship between acidity and activity. mdpi.com |
For biocatalysts like lipases, the "acidity" relates to the microenvironment of the active site, which is optimized for catalysis. The catalytic triad's functionality relies on precise proton transfers, mimicking the role of an acid/base catalyst. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Progress and Equilibrium
Esterification is a reversible reaction, and its progress is governed by both kinetic and thermodynamic factors. chemguide.co.ukmdpi.com
Kinetics: The rate of esterification is influenced by several parameters:
Temperature: Increasing the temperature generally increases the reaction rate. researchgate.netscispace.com However, since the reaction is often exothermic, higher temperatures can adversely affect the equilibrium position. mdpi.com
Catalyst Loading: For both homogeneous and heterogeneous catalysts, increasing the catalyst concentration typically increases the reaction rate up to a certain point. iitm.ac.inresearchgate.net
Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive alcohol, can shift the equilibrium towards the products, increasing the conversion of the limiting reactant (the carboxylic acid). thermofisher.commasterorganicchemistry.com Studies on the esterification of acetic acid with n-octanol showed that the conversion of acetic acid increased as the acid-to-alcohol molar ratio was decreased from 3:1 to 1:2. asianpubs.org
The table below shows the effect of the initial molar ratio of ethanol (B145695) to acetic acid on the conversion of acetic acid.
| Molar Ratio (Ethanol:Acetic Acid) | Acetic Acid Conversion (%) |
| 1:1 | ~65 |
| 10:1 | ~97 |
| 100:1 | ~99 |
| Data from a study on Fischer esterification, demonstrating the impact of reactant ratio on equilibrium conversion. masterorganicchemistry.com |
Thermodynamics: The esterification of acetic acid with alcohols is generally a slightly exothermic reaction. mdpi.com The equilibrium constant (K) for the reaction is a key thermodynamic parameter. For the esterification of acetic acid with n-butanol, the activation energy for the forward reaction was found to be 39.975 kJ/mol. scispace.com To drive the reaction to completion, it is common practice to remove one of the products, typically water or the ester, from the reaction mixture as it forms. chemguide.co.ukthermofisher.com
Influence of Steric Hindrance and Molecular Conformation on Reaction Selectivity and Yield
Steric hindrance plays a significant role in esterification reactions, affecting both the rate and the achievable yield. ijpsat.org
In the Alcohol: The structure of the alcohol can significantly impact the reaction rate. Primary alcohols, like 7-methylnonan-1-ol, are generally more reactive in Fischer esterification than secondary alcohols, while tertiary alcohols are prone to elimination side reactions. thermofisher.com The branched nature of 7-methylnonan-1-ol, with a methyl group at the 7-position, is relatively far from the reactive hydroxyl group, so its steric effect is less pronounced than if the branching were closer to the reaction center (e.g., at the C2 position). However, compared to a straight-chain alcohol like n-decanol, it might exhibit slightly slower reaction kinetics. Studies comparing different alcohols in biodiesel production have shown that less sterically hindered alcohols like methanol result in higher conversion rates compared to more hindered ones like butanol. ijpsat.org
In the Carboxylic Acid: While acetic acid is small, using a bulkier carboxylic acid would decrease the reaction rate.
The molecular conformation of the reactants and intermediates is also important. Computational studies show that reactants often form specific pre-reaction complexes, and the transition states have well-defined geometries that minimize steric repulsion. researchgate.netacs.org For biocatalysis, the specificity of the enzyme's active site is paramount. A lipase will have a binding pocket that accommodates the acyl donor (acetic acid) and the alcohol acceptor (7-methylnonan-1-ol). The specific shape and size of this pocket determine the enzyme's selectivity for different substrates. While some lipases show broad substrate specificity, others are highly selective, and the fit of the branched 7-methylnonan-1-ol into the active site would be a key determinant of the reaction's efficiency.
Advanced Analytical Characterization Techniques for 7 Methylnonyl Acetate
Chromatographic Separations and Detection Strategies
Chromatographic methods are fundamental in separating 7-methylnonyl acetate (B1210297) from reaction mixtures, starting materials, or impurities. The choice of technique depends on the volatility and polarity of the compounds being analyzed.
Gas Chromatography (GC) for Purity Assessment and Composition Analysis
Gas chromatography (GC) is a primary analytical technique for assessing the purity of volatile compounds like 7-methylnonyl acetate. birchbiotech.comsigmaaldrich.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. oshadhi.co.uk The separation is based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase. birchbiotech.com
For purity assessment, the area of the peak corresponding to 7-methylnonyl acetate in the resulting chromatogram is compared to the total area of all peaks. A higher percentage area for the main peak indicates higher purity. Composition analysis of a mixture is achieved by identifying and quantifying each peak, often through comparison with known reference standards. birchbiotech.com The time it takes for a compound to pass through the column, known as the retention time, is a characteristic feature used for identification. oshadhi.co.uk
Table 1: Hypothetical GC Data for Purity Analysis of a 7-Methylnonyl Acetate Sample
| Peak No. | Retention Time (min) | Peak Area | % Area | Tentative Identification |
|---|---|---|---|---|
| 1 | 8.5 | 1500 | 2.5 | 7-methylnonan-1-ol (B1352645) (impurity) |
| 2 | 12.2 | 57000 | 95.0 | 7-Methylnonyl Acetate |
Coupled Techniques: GC-Mass Spectrometry (GC-MS) for Structural Elucidation of Esters and Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. oshadhi.co.uknih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragments. nih.gov
This technique is invaluable for the structural elucidation of esters and their intermediates. scirp.org The fragmentation pattern of 7-methylnonyl acetate would provide definitive structural information. Key expected fragments would include the molecular ion peak (M+), a peak corresponding to the loss of the acetate group, and a characteristic peak from the McLafferty rearrangement, a common fragmentation pathway for esters. This detailed analysis allows for the confident identification of the target compound and the characterization of impurities or reaction intermediates. ajchem-a.comscispace.com
High-Performance Liquid Chromatography (HPLC) in Ester Analysis
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly advantageous for compounds that are non-volatile or thermally sensitive. advancechemjournal.comresearchgate.net Unlike GC, HPLC uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the analyte with the stationary and mobile phases. researchgate.net
For ester analysis, HPLC can be used to separate 7-methylnonyl acetate from non-volatile starting materials, catalysts, or polymeric by-products that are not suitable for GC analysis. advancechemjournal.com Depending on the properties of the sample mixture, either normal-phase (polar stationary phase, non-polar mobile phase) or reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed. wikipedia.org Detection is commonly achieved using ultraviolet (UV) detectors, although for esters lacking a strong chromophore, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary. Coupling HPLC with mass spectrometry (LC-MS) can provide even greater sensitivity and structural information. nih.gov
Spectroscopic and Diffractional Methods for Structural Confirmation
While chromatography separates components, spectroscopy provides detailed information about the molecular structure of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. nanoqam.caedubirdie.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org
¹H NMR: A ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment. For 7-methylnonyl acetate, the spectrum would show distinct signals for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the various methylene and methine protons of the 7-methylnonyl chain. The chemical shift (position), integration (area), and splitting pattern (multiplicity) of each signal reveal the connectivity of the atoms. mlsu.ac.in
¹³C NMR: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. libretexts.org For 7-methylnonyl acetate, distinct peaks would be observed for the carbonyl carbon of the ester, the carbon of the acetate's methyl group, the carbon adjacent to the ester oxygen, and each of the ten carbons in the branched nonyl chain. This provides a carbon map of the molecule, confirming the carbon skeleton. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Methylnonyl Acetate
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C =O | - | ~171 |
| O=C-C H₃ | ~2.0 (singlet) | ~21 |
| -O-C H₂- | ~4.0 (triplet) | ~65 |
| C H₃-CH- | ~0.8 (doublet) | ~19 |
| -C H(CH₃)- | ~1.5 (multiplet) | ~34 |
| -CH₂- (chain) | ~1.2-1.6 (multiplets) | ~23-39 |
| C H₃-CH₂- | ~0.8 (triplet) | ~14 |
Note: Predicted values are based on general values for similar structures. Actual values are determined experimentally. libretexts.orgpitt.edusigmaaldrich.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. savemyexams.com
For 7-methylnonyl acetate, the IR spectrum would be dominated by characteristic absorptions that confirm its identity as an ester. The most prominent feature is a strong, sharp absorption band for the carbonyl (C=O) group stretch, typically appearing around 1735-1750 cm⁻¹. spectroscopyonline.comusc.edu Additionally, two characteristic C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹). spectroscopyonline.com The presence of C-H stretching absorptions just below 3000 cm⁻¹ would confirm the aliphatic nature of the molecule. pressbooks.publibretexts.org
Table 3: Characteristic IR Absorption Bands for 7-Methylnonyl Acetate
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane | C-H | 2850-2960 | Strong |
| Ester | C=O | 1735-1750 | Strong |
| Ester | C-O | 1160-1210 | Strong |
| Ester | O-C | 1000-1100 | Strong |
Source: Data compiled from general IR spectroscopy principles for esters. spectroscopyonline.comusc.edulibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing molecules that contain chromophores, which are the parts of a molecule responsible for absorbing light. researchgate.net In the case of 7-methylnonyl acetate, the primary chromophore is the carbonyl group (C=O) within the ester functional group. ucalgary.ca This technique measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu
The absorption of UV energy by an ester molecule promotes electrons from a lower energy orbital to a higher energy anti-bonding orbital. msu.edu For the ester chromophore, two principal electronic transitions are typically observed:
n→π* transition: An electron from one of the non-bonding lone pairs (n) on the oxygen atom is excited to the anti-bonding pi orbital (π*) of the carbonyl group. This is a lower energy transition and occurs at a longer wavelength, typically around 207 nm for simple esters. ucalgary.ca
π→π* transition: An electron from the bonding pi orbital (π) of the C=O double bond is excited to the corresponding anti-bonding orbital (π*). This is a higher energy transition that occurs at shorter wavelengths, generally below 200 nm. ucalgary.ca
Since 7-methylnonyl acetate is a saturated ester, it lacks any additional conjugated systems of double bonds. Consequently, its UV absorption occurs exclusively in the near-UV region, and it does not absorb light in the visible spectrum, rendering it colorless. msu.edu The presence of impurities containing conjugated systems or aromatic rings would lead to additional absorption bands at longer wavelengths, a phenomenon known as a bathochromic or red shift. ijnrd.org The analysis of these spectral shifts can be instrumental in assessing the purity of the compound.
Table 1: Typical Electronic Transitions for Ester Chromophores
| Transition Type | Electron Origin | Destination Orbital | Typical Wavelength (λmax) |
|---|---|---|---|
| n→π* | Non-bonding lone pair on Oxygen (n) | Anti-bonding C=O (π*) | ~207 nm |
| π→π* | Bonding C=O (π) | Anti-bonding C=O (π*) | <200 nm |
Data sourced from general spectroscopic principles for esters. ucalgary.ca
X-ray Crystallography for Solid-State Structure Analysis of Related Compounds
X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal; the crystal lattice diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of electron density within the crystal, which allows for the determination of atomic positions, bond lengths, and bond angles. wikipedia.org
Obtaining a single crystal of 7-methylnonyl acetate, which is a liquid at ambient temperatures, presents significant challenges. Therefore, the solid-state structure is often inferred by studying related long-chain and branched compounds that are more amenable to crystallization. Research on the crystal structures of long-chain fatty acids, their esters, and aliphatic polyesters provides valuable insights into how molecules like 7-methylnonyl acetate might pack in a solid state. mdpi.comresearchgate.netacs.org
These studies reveal critical information about:
Molecular Packing: How individual molecules arrange themselves in the crystal lattice.
Chain Conformation: The specific arrangement of the long alkyl chains.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as van der Waals forces, that hold the crystal together. aip.org
Polymorphism: The ability of a compound to exist in more than one crystalline form, which has been observed in related long-chain fatty acids. mdpi.com
For instance, single-crystal X-ray diffraction studies on (R)-9-hydroxystearic acid, a related long-chain molecule, have detailed how hydrogen bonding and head-to-tail ordering of the molecules dictate the formation of long, unidirectional chains. mdpi.com Similarly, analysis of long-chain aliphatic polyesters has elucidated how ester groups layer within the crystal and the degree of chain tilt relative to the crystal surface. acs.org This information serves as a model for predicting the potential solid-state behavior of branched esters.
Table 2: Example Crystallographic Data for a Related Long-Chain Compound ((R)-9-Hydroxystearic Acid at 100 K)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₃₆O₃ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.5681(3) |
| b (Å) | 8.0267(4) |
| c (Å) | 47.931(2) |
| α (°) | 90.151(2) |
| β (°) | 91.503(2) |
| γ (°) | 106.324(2) |
| Volume (ų) | 2051.84(18) |
Data sourced from a study on (R)-9-hydroxystearic acid. mdpi.com
Development of Quantitative Analytical Methods for Branched Esters
The accurate quantification of branched esters like 7-methylnonyl acetate is essential for quality control, reaction monitoring, and research in fields such as flavor and fragrance chemistry and pheromone analysis. Several robust analytical methods have been developed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including branched esters. mdpi.commdpi.com In this method, a sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase inside a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both structural identification and precise quantification. mdpi.com Numerous studies have developed and validated GC-MS methods for quantifying a wide range of esters in complex matrices, demonstrating high selectivity, accuracy, and low limits of detection (LOD), often in the microgram per liter (µg/L) range. nih.govsigmaaldrich.com
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful alternative for quantification. Specifically, ¹H qNMR can provide an absolute quantification of compounds in a mixture without the need for identical calibration standards. The method relies on using a certified internal standard and integrating the unique signals of the analyte against the known signal of the standard. nih.gov A study on the synthesis of carbohydrate fatty acid esters successfully developed and validated a ¹H qNMR method, demonstrating excellent linearity (R² > 0.997) and accuracy (<2% uncertainty). nih.gov
Spectrophotometric Methods offer a simpler and lower-cost approach for quantification in some applications. One such method involves the conversion of esters into their corresponding hydroxamic acids in an alkaline medium. These hydroxamic acids then form a distinctively colored complex with ferric iron (FeCl₃), and the concentration can be determined by measuring the solution's absorbance at a specific wavelength (e.g., 540 nm). tandfonline.com
The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. For complex mixtures and trace-level analysis, GC-MS is often preferred, while qNMR provides high accuracy for purer samples without analyte-specific standards.
Table 3: Comparison of Quantitative Analytical Methods for Esters
| Method | Principle | Common Application | Key Advantages | Typical Limit of Detection (LOD) |
|---|---|---|---|---|
| GC-MS | Chromatographic separation followed by mass-based detection and quantification. | Analysis of complex volatile mixtures (e.g., foods, beverages, essential oils). mdpi.comnih.gov | High sensitivity and selectivity; provides structural information. | 29 - 530 µg/L for various ethyl esters. nih.govsigmaaldrich.com |
| ¹H qNMR | Quantification based on the integrated intensity of NMR signals relative to an internal standard. | Purity assessment, reaction monitoring, quantification of major components. nih.gov | High precision and accuracy; no analyte-specific standard needed; non-destructive. | Analyte and matrix dependent; suitable for higher concentrations. nih.gov |
| UV-Vis Spectrophotometry | Formation of a colored complex (e.g., ferric hydroxamate) followed by absorbance measurement. tandfonline.com | Quantification of total ester content or specific esters after derivatization. | Simple, rapid, low cost. ntnu.no | Method dependent; e.g., linearity in 5-45 µg/mL range for esterquats. ntnu.no |
Environmental Fate and Transformational Processes of Branched Chain Esters
Environmental Distribution and Partitioning Behavior
How a branched-chain ester moves and distributes itself between air, water, soil, and biota is determined by its physical and chemical properties.
Sorption is the process by which a chemical adheres to solid particles like soil or sediment. This is a critical factor in determining the mobility of a compound in the environment. chemsafetypro.com For non-ionic organic compounds like branched-chain esters, sorption is primarily influenced by their hydrophobicity (tendency to avoid water) and the organic carbon content of the soil or sediment. ecetoc.org
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. It normalizes the sorption coefficient (Kd) to the fraction of organic carbon in the soil, providing a more consistent measure across different soil types. chemsafetypro.comecetoc.org A higher Koc value indicates stronger sorption and less mobility, meaning the compound is more likely to remain bound to soil and sediment particles and less likely to leach into groundwater. chemsafetypro.com The mobility of organic chemicals in soil based on their Koc values can be classified as shown in the table below.
| Koc Value | Mobility Class | Potential for Leaching |
|---|---|---|
| < 50 | Very High | High |
| 50 - 150 | High | Moderate to High |
| 150 - 500 | Moderate | Moderate |
| 500 - 2000 | Low | Low |
| > 2000 | Immobile (Slight) | Very Low to Negligible |
Long-chain and branched-chain esters are generally hydrophobic, suggesting they will have a tendency to sorb to organic matter in soils and sediments.
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. usgs.gov This is a significant transport pathway for volatile organic compounds (VOCs). ijarpr.comepa.gov The tendency of a chemical to volatilize from water is described by its Henry's Law Constant (H) , which relates the concentration of the compound in the air to its concentration in the water at equilibrium. nih.gov A higher Henry's Law Constant indicates a greater tendency to partition into the air.
For volatilization from soil, both the Henry's Law Constant and the vapor pressure of the compound are important. For branched-chain esters like 7-methylnonyl acetate (B1210297), their relatively long carbon chain suggests a lower vapor pressure and Henry's Law Constant compared to smaller, more volatile esters. While some degree of volatilization is possible, it is not expected to be the dominant fate process. If they do enter the atmosphere, VOCs can be transported over long distances and are primarily degraded through reactions with hydroxyl radicals. ijarpr.comepa.gov
When aquatic or terrestrial organisms are exposed to branched-chain esters, they can absorb and metabolize, or biotransform , them. taylorandfrancis.com Biotransformation is a crucial process that can detoxify foreign compounds and facilitate their excretion. nih.gov In fish and other aquatic organisms, esters can be absorbed across gills, skin, or through the diet. nih.gov
The primary metabolic pathway for esters within an organism is enzymatic hydrolysis, similar to the process carried out by microbial communities. sfu.ca Esterase enzymes, present in tissues like the liver, break the ester into its alcohol and carboxylic acid components. nih.gov These metabolites are generally more water-soluble than the parent ester, which prevents them from accumulating in fatty tissues (bioaccumulation) and allows them to be more easily excreted from the organism. taylorandfrancis.comnih.gov
The efficiency of biotransformation is a key factor mitigating the bioaccumulation of many esters. sfu.ca Studies on various types of esters in aquatic food webs have shown that efficient metabolism can lead to trophic dilution, where the concentration of the chemical decreases at higher trophic levels. sfu.ca
Environmental Fate Modeling and Predictive Assessments of Acetic Acid; 7-Methylnonan-1-ol (B1352645)
The environmental fate of chemical compounds such as acetic acid; 7-methylnonan-1-ol, a branched-chain ester, is of significant interest for assessing potential ecological risks. In the absence of specific experimental data for this compound, predictive models and assessments based on structurally similar substances provide a crucial framework for estimating its distribution, persistence, and long-term impact in the environment.
Development and Application of Predictive Environmental Models (e.g., fugacity models)
Predictive environmental models are indispensable tools for estimating the behavior of chemicals when empirical data is scarce. Among these, fugacity models are particularly useful for organic compounds like acetic acid; 7-methylnonan-1-ol. Fugacity, a concept related to the "escaping tendency" of a chemical from a particular phase, helps in understanding and predicting the partitioning of a substance between different environmental compartments such as air, water, soil, and sediment. unipd.it
The development of these models has progressed through several levels of complexity, from simple equilibrium partitioning to dynamic, non-equilibrium scenarios. ulisboa.pt A general multimedia environmental fate model can simulate the fate of multiple interconverting chemical species, which is an extension of the equilibrium criterion (EQC) fugacity model. nih.gov Such models are crucial when a degradation product may be more persistent or toxic than the parent compound. nih.gov
For a compound like acetic acid; 7-methylnonan-1-ol, a Level III fugacity model would be a common starting point. This steady-state, non-equilibrium model describes the distribution and fate of a chemical in a defined "unit world" or evaluative environment. ulisboa.ptcefic-lri.org The application of such a model would require key physicochemical properties of the substance, which can often be estimated using structure-activity relationships if experimental data are unavailable.
The primary inputs for a fugacity model for acetic acid; 7-methylnonan-1-ol would include its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These parameters govern the partitioning behavior of the compound. The model then calculates the distribution of the chemical in various environmental media and identifies the primary loss mechanisms, such as advection (movement out of the defined environment) and degradation reactions (e.g., hydrolysis, photolysis, biodegradation).
The table below illustrates the typical inputs and outputs of a generic Level III fugacity model applicable to organic esters.
| Model Inputs | Description | Model Outputs | Description |
| Chemical Properties | Molecular Weight, Vapor Pressure, Water Solubility, Log Kow | Partitioning | Percentage of the chemical in air, water, soil, sediment, and biota. |
| Environmental Properties | Dimensions and composition of environmental compartments (e.g., volume of air, water depth, soil density). | Concentrations | Predicted concentrations in each environmental compartment. |
| Emission Rates | Rate of chemical release into one or more compartments. | Persistence | Overall persistence (residence time) in the multimedia environment. |
| Degradation Half-lives | Rates of degradation in each compartment (e.g., biodegradation, hydrolysis). | Transport & Fate | Inter-media transport rates and dominant loss mechanisms. |
This table provides a generalized overview of fugacity model parameters.
The use of such models has been validated for a wide range of organic chemicals and can provide valuable insights into the likely environmental behavior of acetic acid; 7-methylnonan-1-ol. ulisboa.ptresearchgate.net
Assessment of Persistence and Long-Term Environmental Impact
The persistence of a chemical in the environment is a key factor in determining its long-term impact. For esters like acetic acid; 7-methylnonan-1-ol, biodegradation is expected to be a significant degradation pathway. The structure of the ester, including the nature of the alcohol and acid moieties, influences the rate of biodegradation. nih.gov
Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that both the chain length and branching of the alcohol and acid components affect the rate and completeness of degradation. For instance, it has been recommended to use esters with a total carbon number between 12 and 18 and to avoid branched alcohols to ensure suitable biodegradability for certain applications. nih.govresearchgate.net Acetic acid; 7-methylnonan-1-ol, with a total of 12 carbons and a branched alcohol component, would be expected to be biodegradable, though the branching may result in a slower degradation rate compared to its linear counterparts. nih.gov
The long-term environmental impact is also related to the potential for bioaccumulation and toxicity. While long-chain alcohols can be toxic to aquatic organisms, this toxicity is often limited by their low water solubility. researchgate.net The branched structure of the 7-methylnonan-1-ol portion of the ester could also influence its toxicological profile. nih.gov
An environmental risk assessment for a substance like acetic acid; 7-methylnonan-1-ol would consider both its persistence and its potential for adverse effects. The assessment would compare the predicted environmental concentration (PEC), derived from fate modeling, with the predicted no-effect concentration (PNEC), which is determined from ecotoxicity data. Due to the lack of specific data, a comparative approach with other branched-chain esters and long-chain alcohols would be necessary to estimate the potential risk. researchgate.netfrontiersin.org
The following table summarizes factors influencing the environmental persistence of branched-chain esters based on available research.
| Structural Feature | Influence on Persistence | Rationale |
| Ester Linkage | Generally susceptible to hydrolysis and biodegradation. | The ester bond can be cleaved by chemical hydrolysis or by microbial esterase enzymes. |
| Chain Length | Moderate chain lengths (C12-C18) are often readily biodegradable. nih.gov | Very short chains can be too volatile, while very long chains may have low bioavailability. |
| Branching | May decrease the rate of biodegradation compared to linear analogues. nih.govresearchgate.net | Steric hindrance from branching can make it more difficult for microbial enzymes to access the ester linkage or metabolize the molecule. |
| Unsaturation | The presence of double bonds can increase biodegradability. nih.gov | Unsaturated bonds can provide additional sites for microbial attack. |
This table is a qualitative summary based on general findings for alkyl esters.
Structure Reactivity Relationships and Conformational Studies of 7 Methylnonyl Acetate
Influence of Branched Alkyl Chains on Ester Reactivity and Stability
The presence of a branched alkyl chain, such as the 7-methylnonyl group in 7-methylnonyl acetate (B1210297), significantly influences the ester's chemical reactivity and physical stability compared to its linear counterparts. These effects stem primarily from steric hindrance and altered intermolecular forces introduced by the branching methyl group.
The chemical properties of esters, including their reactivity and stability, are largely dictated by their structural characteristics. solubilityofthings.com The ester functional group itself is susceptible to various reactions, most notably hydrolysis, which breaks the ester bond to regenerate the parent alcohol and carboxylic acid. solubilityofthings.comlibretexts.org The rate of this hydrolysis and other reactions is sensitive to the structure of the alcohol and acid components. solubilityofthings.com
Branching in the alcohol fragment can enhance the stability of the ester. The presence of sterically hindered branches can increase hydrolytic stability by physically obstructing the approach of a nucleophile, such as water or a hydroxide (B78521) ion, to the electrophilic carbonyl carbon of the ester group. researchgate.netmachinerylubrication.com Studies on dicarboxylic acid-based esters have shown that a high degree of branching, coupled with a high molecular weight, creates a steric effect that impedes hydrolysis. researchgate.net This principle suggests that 7-methylnonyl acetate would exhibit greater resistance to hydrolysis than a straight-chain decyl acetate.
The stability of an ester is also evaluated by its resistance to oxidation. Research indicates that esters derived from branched alcohols can exhibit good stability against oxidation. srce.hr However, other studies suggest that oxidative stability might decrease as the number of branched carbons in the alcohol moiety increases, possibly due to the introduction of more susceptible tertiary carbon-hydrogen bonds. ukm.my The specific position of the branch is crucial. For instance, neopolyol esters, which lack beta-hydrogens relative to the ester oxygen, are known for their exceptional thermal stability because the reactive beta-hydrogen is absent. machinerylubrication.com While 7-methylnonyl acetate possesses beta-hydrogens, the general principle that branching location affects stability holds.
From a reactivity standpoint in synthesis, branching in the alcohol chain has been found to decrease the rate of esterification. researchgate.net The closer the methyl group is to the hydroxyl group of the alcohol, the more significant the steric hindrance, leading to a lower reaction rate and conversion. researchgate.net
The physical properties that contribute to an ester's utility as, for example, a lubricant or solvent, are also heavily influenced by branching. Branching disrupts the regular packing of alkyl chains, which lowers the melting point and pour point of the substance. srce.hrukm.my This disruption leads to esters with very good low-temperature performance. srce.hr The branching in diesters has been shown to be highly effective in decreasing the pour point, making them suitable for applications like automotive engine oil at low temperatures. srce.hr Furthermore, branched esters are often associated with high flash points and high viscosity indexes. srce.hr
Table 1: Influence of Alkyl Chain Branching on Ester Properties
| Property | Influence of Branching | Rationale | Citations |
| Hydrolytic Stability | Generally Increased | Steric hindrance around the ester carbonyl group protects it from nucleophilic attack by water. | researchgate.netmachinerylubrication.com |
| Oxidative Stability | Variable | Can be enhanced, but may also decrease depending on the position and number of branches due to the creation of reactive tertiary C-H bonds. | srce.hrukm.my |
| Thermal Stability | Dependent on Structure | Stability is highly dependent on the specific molecular structure, particularly the presence or absence of reactive beta-hydrogens. | machinerylubrication.com |
| Esterification Rate | Decreased | Steric hindrance from the branched alkyl group slows the reaction between the alcohol and carboxylic acid. | researchgate.net |
| Pour Point | Decreased | Branching disrupts efficient crystal lattice packing, lowering the temperature at which the liquid flows. | srce.hrukm.my |
| Viscosity Index | Generally Increased | Branching can lead to a smaller change in viscosity with temperature. | srce.hr |
Stereochemical Aspects of 7-Methylnonyl Acetate: Isomerism and Chiral Influence on Synthesis and Behavior
The molecular structure of 7-methylnonyl acetate contains a stereogenic center, also known as a chiral center, at the seventh carbon atom of the nonyl chain. scribd.com This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and an ethyl group attached to the ester's oxygen. The presence of this chiral center means that 7-methylnonyl acetate exists as a pair of non-superimposable mirror images called enantiomers: (R)-7-methylnonyl acetate and (S)-7-methylnonyl acetate. scribd.com
The existence of these stereoisomers has significant implications for both the synthesis of the compound and its behavior, particularly in chiral environments. nih.gov While enantiomers have identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light (optical activity) and with other chiral entities. scribd.com
Synthesis and Chiral Resolution:
Synthesizing a single enantiomer of 7-methylnonyl acetate requires stereoselective methods. A standard chemical synthesis starting from achiral precursors would typically produce a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. scielo.br
To obtain an enantiomerically enriched or pure product, two main strategies can be employed: chiral resolution or asymmetric synthesis.
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. This can be achieved by reacting the racemic 7-methylnonan-1-ol (B1352645) precursor with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional means like chromatography or crystallization.
Asymmetric Synthesis: This approach, also called chiral synthesis, aims to create predominantly one enantiomer over the other. nih.gov Enzymatic catalysis is a powerful tool for this purpose. Lipases, for example, are often used for the enantioselective esterification of chiral alcohols. scielo.br In many cases, these enzymes preferentially catalyze the reaction of one enantiomer, leading to a product with high enantiomeric excess. scielo.br For instance, studies on the synthesis of other chiral esters have shown that lipases can preferentially produce the R-enantiomer. scielo.br
Chiral Influence on Behavior:
The "handedness" of a chiral molecule like 7-methylnonyl acetate can profoundly influence its interactions within biological and chemical systems. the-innovation.org Many biological receptors, such as those responsible for olfaction, are themselves chiral and can therefore differentiate between the enantiomers of a chiral molecule, often resulting in different perceived scents.
Beyond sensory perception, the chirality of side chains can dictate the macroscopic properties of materials. For example, when chiral alkyl groups, structurally similar to the 7-methylnonyl group, are incorporated into polymers, they can induce a specific helical organization (supramolecular chirality) in the polymer backbone. researchgate.net This chirality transfer from the molecular level to the supramolecular level can dramatically alter the material's optical and physical properties. researchgate.netrsc.org Similarly, the chirality of molecules can influence their self-assembly into larger structures, such as gels, where different stereoisomers can form aggregates with distinct properties. rsc.org
Table 2: Stereochemical Properties of 7-Methylnonyl Acetate
| Aspect | Description | Implications | Citations |
| Isomerism | Exists as a pair of enantiomers, (R)- and (S)-, due to the chiral center at C7. | A 50:50 mixture is termed racemic. Enantiomers have identical physical properties but differ in optical activity and interaction with other chiral molecules. | scribd.com |
| Synthesis | Chemical synthesis typically yields a racemic mixture. Asymmetric synthesis using enzymes (e.g., lipases) can produce a single enantiomer with high purity. | Control of stereochemistry is crucial for applications where only one enantiomer has the desired activity. | nih.govscielo.br |
| Behavior | Enantiomers can exhibit different biological activities (e.g., scent). Chirality can direct the self-assembly and supramolecular structure of materials. | The specific stereoisomer used can lead to different outcomes in biological and materials science applications. | the-innovation.orgresearchgate.netrsc.org |
Conformational Analysis and Molecular Dynamics of Branched Esters
The ester functional group itself has a strong conformational preference. Acyclic esters predominantly adopt a planar Z (or s-trans) conformation, where the alkyl group of the alcohol and the carbonyl oxygen are on opposite sides of the C-O single bond. imperial.ac.ukresearchgate.net This conformation is favored over the E (or s-cis) form due to a combination of stabilizing electronic effects (anomeric stabilization) and reduced steric repulsion. imperial.ac.ukresearchgate.net
Molecular Dynamics (MD) simulations have become a standard and powerful tool for investigating the conformational dynamics of complex organic molecules like 7-methylnonyl acetate. nih.gov MD simulations model the movements of atoms and molecules over time based on a given force field, providing insights into stable conformations, transitional pathways, and thermodynamic properties. arxiv.orgnih.gov For long-chain esters, MD simulations can reveal how the molecule folds, how the branched chain affects packing with neighboring molecules, and how these dynamic behaviors relate to macroscopic properties like viscosity and phase transitions. arxiv.org Recent advances in developing robust and accurate force fields through active learning frameworks now enable stable, nanosecond-scale simulations of organic materials, providing highly reliable predictions of their physical properties and dynamic behavior. arxiv.org
Future Research Directions and Unexplored Avenues for 7 Methylnonyl Acetate Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Ester Synthesis
The synthesis of esters, including 7-methylnonyl acetate (B1210297), is a cornerstone of organic chemistry. mdpi.com Traditionally, optimizing reaction conditions has relied on chemists' expertise and extensive, often time-consuming, empirical experimentation. nih.gov However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. ijsea.com
Future research will likely focus on developing sophisticated ML models capable of predicting the optimal conditions for the synthesis of 7-methylnonyl acetate. These models can be trained on vast datasets of chemical reactions, such as those found in the Reaxys database, to identify complex, non-linear relationships between reactants, catalysts, solvents, and reaction outcomes. nih.govacs.org For any given organic reaction, a neural network model can be trained to predict the most suitable catalyst, solvents, reagents, and temperature. acs.org This approach can significantly accelerate the research and development phase by narrowing down experimental variables and suggesting high-confidence reaction pathways. chemcopilot.com
ML techniques are broadly categorized into global and local models. beilstein-journals.orgresearchgate.net Global models, trained on diverse reaction databases, can suggest general conditions for a wide range of reactions, while local models can be fine-tuned for specific reaction families, like Fischer-Speier esterification, to optimize for yield and selectivity. beilstein-journals.orgresearchgate.net In the context of 7-methylnonyl acetate synthesis from 7-methylnonan-1-ol (B1352645) and an acetylating agent, an AI model could predict the most effective acid catalyst, the optimal reactant molar ratio, temperature, and a method for water removal to drive the equilibrium towards maximum product yield. numberanalytics.com Generative large language models (LLMs) have already shown promise in translating molecular notations into detailed procedural texts for esterification reactions, offering a potential pathway to enhance reaction planning and chemical synthesis efficiency. mdpi.com
Table 1: Conceptual ML Model for Optimizing 7-Methylnonyl Acetate Synthesis
| Input Parameters (Reactants & Desired Outcome) | Machine Learning Model (Trained on Esterification Data) | Predicted Optimal Conditions (Output) |
| Reactant 1: 7-methylnonan-1-ol | Analyzes molecular structures, functional groups, and known reaction data. ijsea.com | Catalyst: Sulfonated zeolite (e.g., H-ZSM-5) mdpi.com |
| Reactant 2: Acetic Acid | Predicts interactions and kinetics based on learned patterns. ijsea.com | Solvent: Toluene (B28343) (for azeotropic water removal) tandfonline.com |
| Desired Product: 7-methylnonyl acetate | Cross-references with databases of successful esterifications. acs.org | Temperature: 85.7 °C mdpi.com |
| Target Yield: >95% | Optimizes for multiple objectives (yield, purity, time). nih.gov | Reactant Ratio (Alcohol:Acid): 1:1.2 |
| Constraint: Minimize by-products | Identifies potential side reactions and conditions to avoid them. chemcopilot.com | Reaction Time: 23 hours mdpi.com |
The integration of these AI tools with automated robotic platforms could enable high-throughput experimentation, creating a self-driving laboratory capable of rapidly identifying and validating the most efficient and sustainable synthesis routes for 7-methylnonyl acetate. beilstein-journals.org
Advanced Catalyst Design and Engineering for Sustainable Ester Production
The choice of catalyst is critical in ester synthesis, influencing reaction rate, yield, and environmental impact. numberanalytics.com While traditional methods like Fischer esterification often rely on corrosive and difficult-to-remove mineral acids, future research is heavily focused on developing advanced, sustainable catalysts. numberanalytics.commdpi.com
A key area of development is in heterogeneous catalysts, which exist in a different phase from the reactants, allowing for easy separation and recycling—a core principle of green chemistry. scispace.comwa.gov Examples include:
Solid Acid Catalysts: Materials like sulfonated zeolites (e.g., H-ZSM-5) and sulfated metal oxides offer high thermal stability and a large surface area, making them effective for esterification. mdpi.commdpi.com Their porous structure enhances mass transfer and catalytic efficiency. mdpi.com
Bifunctional Catalysts: Novel catalysts, such as SrO–ZnO/Al2O3, possess both acidic and basic sites. repec.org This allows them to simultaneously catalyze esterification of free fatty acids and transesterification of triglycerides, which could be relevant if using bio-derived, mixed-purity feedstocks to produce the 7-methylnonan-1-ol precursor. repec.org
Catalysts from Waste: A groundbreaking approach involves creating catalysts from waste biomass. nust.edu.pk For instance, hydrochar derived from rice husks can be loaded with transition metals to create an effective catalyst for transesterification, turning agricultural waste into a valuable industrial tool. nust.edu.pk
Biocatalysis represents another major frontier. The use of enzymes, particularly lipases, for ester synthesis offers remarkable selectivity and operates under mild conditions, reducing energy consumption and by-product formation. scispace.comnih.gov Immobilized lipases, such as Rhizomucor miehei lipase (B570770) (Lipozyme RMIM), have been successfully used to synthesize flavor esters like butyl acetate in solvent-free systems, achieving high yields. scispace.com This "green synthesis" approach could be adapted for 7-methylnonyl acetate production, potentially yielding a product considered "natural." scispace.com
Table 2: Comparison of Advanced Catalysts for 7-Methylnonyl Acetate Production
| Catalyst Type | Example | Key Advantages for Ester Synthesis | Research Focus |
| Heterogeneous Solid Acid | Sulfonated Zeolites, Sulfated SnO2 mdpi.comtandfonline.com | High stability, reusability, non-corrosive, easy separation. mdpi.com | Improving activity and tailoring pore structure for specific branched esters. |
| Nanocatalysts | Rhodium-Ruthenium (RhRu) bimetallic oxide clusters labmanager.com | Exceptional activity at the nanoscale, uses oxygen as a benign oxidant. labmanager.com | Enhancing regioselectivity and application in C-H functionalization. labmanager.com |
| Biocatalysts (Enzymes) | Immobilized Lipases (e.g., Lipozyme) scispace.com | High selectivity, mild reaction conditions (low temp.), minimal waste, environmentally benign. scispace.comnih.gov | Increasing enzyme stability, reusability, and efficiency in solvent-free systems. |
| Waste-Derived Catalysts | Transition metal-loaded hydrochar nust.edu.pk | Utilizes renewable feedstock, low cost, reduces landfill waste. nust.edu.pk | Optimizing metal loading and hydrochar properties for higher yields. |
Future research in this area will focus on designing catalysts with higher activity and selectivity, improving their stability and reusability, and creating them from abundant, renewable resources to make the production of esters like 7-methylnonyl acetate truly sustainable. nust.edu.pklabmanager.comrsc.org
Investigation of 7-Methylnonyl Acetate as a Model Compound for Studies in Specialized Chemical Formulations
Beyond its immediate applications, 7-methylnonyl acetate holds potential as a valuable intermediate or model compound for creating more complex molecules and materials. Its unique structure, featuring a C10 branched alkyl chain, can impart specific physical properties such as fluidity at low temperatures, unique solubility characteristics, and defined steric hindrance.
One significant avenue of research is its use as a precursor in polymer chemistry. The field of post-polymerization modification uses polymers with reactive groups to attach other molecules, creating highly functional materials. mdpi.com A polymer backbone could be synthesized containing the 7-methylnonyl moiety, with the acetate group being chemically converted to a more reactive "activated ester." mdpi.com This would allow for the subsequent attachment of various functional molecules, leading to the development of novel glycopolymers, surfactants, or specialized lubricants where the branched alkyl chain dictates the material's bulk properties. mdpi.com
Furthermore, the ester functional group itself is a versatile handle for further synthesis. It can be readily hydrolyzed back to the alcohol (7-methylnonan-1-ol) under controlled conditions or undergo transesterification to introduce different functional groups. tandfonline.com This makes 7-methylnonyl acetate a potential protected form of 7-methylnonan-1-ol in a multi-step synthesis, where the alcohol's reactivity needs to be masked temporarily.
Table 3: Potential Synthetic Transformations of 7-Methylnonyl Acetate
| Starting Compound | Reaction Type | Reagents | Potential Product Class | Desired Property from 7-Methylnonyl Moiety |
| 7-Methylnonyl Acetate | Transesterification | Diol, Polyol | Polyesters, Plasticizers | Flexibility, low volatility. |
| 7-Methylnonyl Acetate | Ammonolysis | Ammonia, Amines | Amides | Surfactancy, thermal stability. |
| 7-Methylnonyl Acetate | Hydrolysis -> Halogenation | 1. NaOH/H₂O2. PBr₃ or SOCl₂ | Alkyl Halides | Reactive intermediate for further C-C bond formation. |
| 7-Methylnonyl Acetate | Reduction | LiAlH₄ | 7-methylnonan-1-ol and Ethanol (B145695) | Precursor for other syntheses. researchgate.net |
Investigating these transformations will allow chemists to understand how the branched structure of 7-methylnonyl acetate influences reaction kinetics and product properties, establishing it as a model compound for the synthesis of other long-chain, branched specialty chemicals.
Interdisciplinary Research with Environmental Science and Engineering for Sustainable Chemical Production and Management
The production of any chemical today must be viewed through the lens of sustainability, a goal that necessitates collaboration between chemists, environmental scientists, and chemical engineers. researchgate.net The lifecycle of 7-methylnonyl acetate, from feedstock sourcing to end-of-life, presents numerous opportunities for interdisciplinary research to minimize its environmental footprint.
The 12 Principles of Green Chemistry provide a robust framework for this research. wa.govnih.gov A key focus is the use of renewable feedstocks. wa.gov The precursor, 7-methylnonan-1-ol, can potentially be derived from biological sources rather than petrochemicals. Research into biocatalytic routes using engineered microorganisms to convert biomass-derived sugars or fatty acids into branched-chain alcohols is a promising direction. nih.gov This aligns with efforts to create carbon-negative production platforms where CO₂ is captured and converted into chemical building blocks like acetate. energy.gov
Chemical engineers can contribute by designing energy-efficient production processes. This includes implementing flow chemistry systems, which can improve reaction control, reduce waste, and enhance safety compared to traditional batch processing. numberanalytics.com Furthermore, life cycle assessment (LCA) is a critical tool that environmental scientists can employ to quantify the environmental impact of 7-methylnonyl acetate production, from raw material extraction to final disposal. This holistic analysis can identify hotspots in the production chain where improvements—such as switching to a greener solvent or a more energy-efficient catalyst—would have the greatest positive effect. researchgate.net
Table 4: Application of Green Chemistry Principles to the Lifecycle of 7-Methylnonyl Acetate
| Green Chemistry Principle | Application to 7-Methylnonyl Acetate | Interdisciplinary Field |
| 1. Prevent Waste wa.gov | Design synthesis with high atom economy; use flow chemistry to minimize by-products. numberanalytics.com | Chemical Engineering |
| 3. Less Hazardous Synthesis | Use non-toxic biocatalysts (enzymes) instead of strong mineral acids. scispace.com | Biocatalysis, Chemistry |
| 5. Safer Solvents | Employ solvent-free systems or green solvents like glycerol (B35011) triacetate. tandfonline.com | Green Chemistry |
| 6. Design for Energy Efficiency | Use catalysts that operate at ambient temperature and pressure. scispace.com | Catalyst Engineering |
| 7. Use of Renewable Feedstocks wa.gov | Synthesize 7-methylnonan-1-ol from biomass or waste oils. nih.gov | Biotechnology, Agriculture Science |
| 10. Design for Degradation | Study the biodegradability of 7-methylnonyl acetate to ensure it does not persist in the environment. | Environmental Science |
| 11. Real-time Analysis | Develop in-line analytical methods to monitor reaction progress and prevent runaway reactions or by-product formation. | Analytical Chemistry |
By integrating these diverse fields, the future production and use of 7-methylnonyl acetate can be designed to be not only economically viable but also environmentally responsible, aligning with the global shift towards a sustainable, circular economy. mdpi.com
Q & A
Q. How can researchers validate the environmental stability of 7-methylnonan-1-ol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
